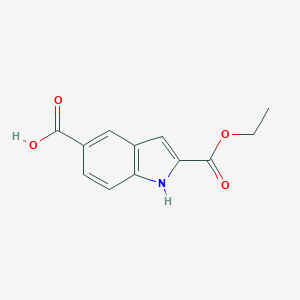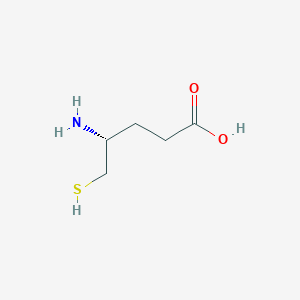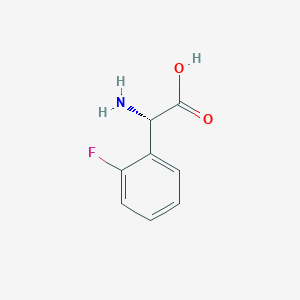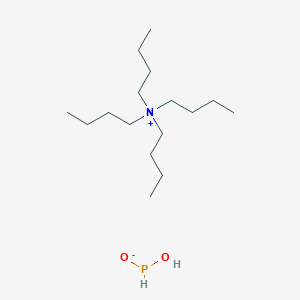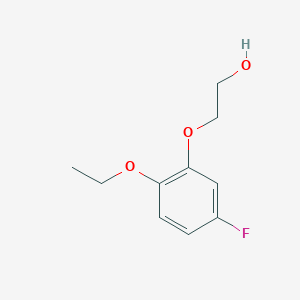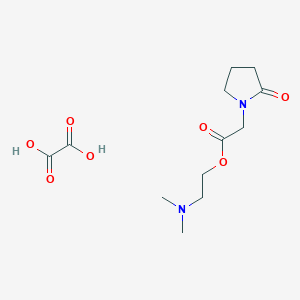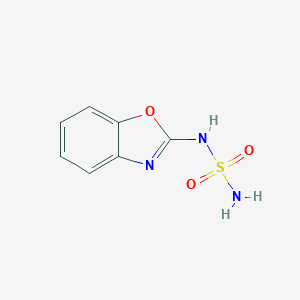
(R)-1-(Pyridin-2-yl)but-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Pyridin-2-yl-but-3-enylamine is an organic compound with a pyridine ring attached to a butenylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Pyridin-2-yl-but-3-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable butenylamine precursor.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Palladium or nickel catalysts are often used to facilitate the coupling reactions.
Temperature and Time: The reaction is typically conducted at temperatures ranging from 0°C to 100°C, depending on the specific reaction conditions, and can take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of ®-1-Pyridin-2-yl-but-3-enylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-1-Pyridin-2-yl-but-3-enylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The pyridine ring allows for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or halogenating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, saturated amines, and various substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-1-Pyridin-2-yl-but-3-enylamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding.
Medicine
Industry
In the industrial sector, ®-1-Pyridin-2-yl-but-3-enylamine is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-1-Pyridin-2-yl-but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, facilitating binding to target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Pyridin-2-yl-but-2-enylamine: Similar structure but with a different position of the double bond.
®-1-Pyridin-2-yl-prop-3-enylamine: Shorter carbon chain.
®-1-Pyridin-2-yl-but-3-ynylamine: Contains a triple bond instead of a double bond.
Uniqueness
®-1-Pyridin-2-yl-but-3-enylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the double bond and the length of the carbon chain play crucial roles in its reactivity and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
138175-26-5 |
|---|---|
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
(1R)-1-pyridin-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2/t8-/m1/s1 |
InChI-Schlüssel |
WCAXYTBAXWHRCK-MRVPVSSYSA-N |
SMILES |
C=CCC(C1=CC=CC=N1)N |
Isomerische SMILES |
C=CC[C@H](C1=CC=CC=N1)N |
Kanonische SMILES |
C=CCC(C1=CC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


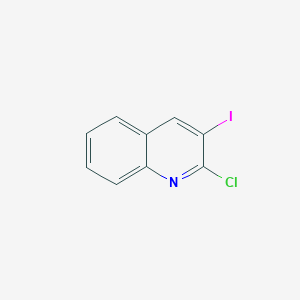
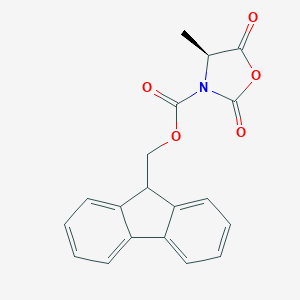
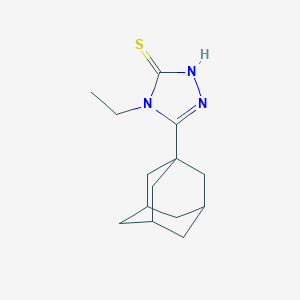
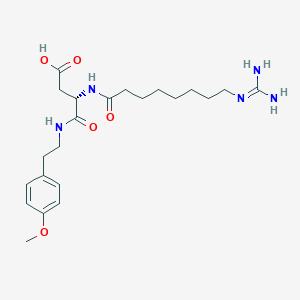
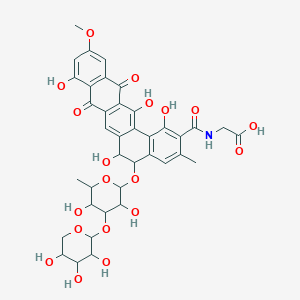

![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)
